molecular formula C12H9ClN2O4S B085737 Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- CAS No. 137-49-5

Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-

Cat. No. B085737
CAS RN: 137-49-5
M. Wt: 312.73 g/mol
InChI Key: BEEGBBKQFMABPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 4-chloro-3-nitro-N-phenyl-benzenesulfonamide, often involves chemoselective aromatic substitution reactions. A novel route has been developed that involves the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide, showcasing practical chemoselective and functional group compatibility (Xiao Yu et al., 2022). This method employs insensitive and inexpensive reagents for the nitration reactions and provides a direct approach for the synthesis of crucial intermediates for further chemical modifications.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been extensively studied through X-ray crystallography. One study described the structure of a closely related compound, highlighting the twisted configuration of the N-phenyl rings with respect to the benzene ring of the phenylsulfonamide group and the formation of dimers via N-H...O hydrogen bonds between sulfonamide groups (M. Główka et al., 1995). This detailed analysis sheds light on the intricate molecular interactions that dictate the crystalline structure of these compounds.

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, influenced by their functional groups. The sulfonamide group, in particular, plays a crucial role in the formation of hydrogen bonds and determines the reactivity of these compounds. Photooxidation studies of similar compounds have shown the formation of nitroso- and nitro-products upon irradiation, suggesting a pathway for further chemical transformations (G. C. Miller & D. Crosby, 1983).

Scientific Research Applications

1. Anticancer and Antimicrobial Agents

  • Summary of Application: Benzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents. These compounds work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .
  • Methods of Application: The study involved the synthesis of new aryl thiazolone–benzenesulfonamides and their evaluation for anti-proliferative activity against various cancer cell lines .
  • Results: Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times . Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM .

2. Hybrid Pharmacological Agents

  • Summary of Application: Triazole-benzenesulfonamide hybrids have been developed and studied for their wide spectrum of biological activities, including anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, and analgesic effects .
  • Methods of Application: The process involves the fusion of triazoles and benzenesulfonamides to create a single molecule with enhanced therapeutic potential .
  • Results: The hybridization of these two compounds represents an advanced approach in the synthesis of more potent therapeutic candidates with higher potency and lesser side effects .

properties

IUPAC Name

4-chloro-3-nitro-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9ClN2O4S/c13-11-7-6-10(8-12(11)15(16)17)20(18,19)14-9-4-2-1-3-5-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEGBBKQFMABPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059673
Record name Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-
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Molecular Weight

312.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-

CAS RN

137-49-5
Record name 4-Chloro-3-nitro-N-phenylbenzenesulfonamide
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Synthesis routes and methods I

Procedure details

4-Chloro-3-nitrobenzenesulfonyl chloride (460 mg, 1.8 mmol) was added to a colorless solution of aniline (250 mg, 2.7 mmol) in CH2Cl2 (10 mL) followed by pyridine (0.80 mL, 10.0 mmol). The resulting orange solution was stirred at room temperature for 30 minutes, after which time the mixture was concentrated under vacuum. Acidification with 2M aq. HCl followed by extraction using EtOAc and drying with Na2SO4 followed by filtration through a plug of silica, gave 500 mg (62%) of 4-chloro-3-nitro-N-phenylbenzenesulfonamide. 1H NMR (CDCl3) δ 8.30 (d, 1H), 7.80 (dd, 2H), 7.55 (d, 1H), 7.20 (m, 5H). MS(negESI) m/z=311(M−H+). 1-Methylhomopiperazine (258 mg, 2.3 mmol) was added to a solution of 4-chloro-3-nitro-N-phenylbenzenesulfonamide obtained as above (500 mg, 1.6 mmol) in CH2Cl2 (20 mL) followed by addition of K2CO3 (310 mg, 2.3 mmol). The reaction mixture was heated to reflux. After 2.5 h, the solution was concentrated under vacuum. After adjusting to pH=6, the product was extracted using EtOAc to give, after drying with Na2SO4 and concentration, 450 mg (72%) of 4-(4-methyl-1,4-diazepan-1-yl)-3-nitro-N-phenylbenzenesulfonamide as an orange oil. 1H NMR (CDCl3) δ 8.15 (d, 1H), 7.60 (dd, 1H), 7.15 (m), 6.95 (d, 1H), 3.45 (m, 2H), 3.30 (m, 2H), 2.75 (m, 2H), 2.60 (m, 2H), 2.35 (s, 3H), 1.95 (m, 2H). MS (posESI) m/z=391(M+H+). To a solution of 4-(4-methyl-1,4-diazepan-1-yl)-3-nitro-N-phenylbenzenesulfonamide (225 mg, 0.58 mmol) in EtOH/THF (4/1, 25 mL) activated Raney-Ni (slurry in EtOH) and hydrazine monohydrate (142 μL, 2.9 mmol) were added. After stirring for 30 minutes at room temperature, the mixture was filtered and the yellow solution concentrated to give yellow oil. The oil was dissolved in a mixture diethyl ether/EtOAc followed by addition of excess of HCl/ether. The resulting precipitate was filtered and washed with ether to give, after drying under vacuum at 40° C., 88 mg (38%) of 3-amino-4-(4-methyl-1,4-diazepan-1-yl)-N-phenylbenzenesulfonamide as a beige solid. Mp 84-85° C. MS (posESI) m/z=361 (M+H+). 1H NMR (MeOH-d3) δ 7.85 (d, 2H), 7.60 (d, 1H), 7.15 (m, 5H), 3.50 (m, 7H), 3.15 (m, 2H), 3.00 (s, 3H), 2.30 (m, 1H), 2.20 (m, 1H). Anal. (C18H24N4SO2.2HCl) C, H, N, S.
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Two portions of 4-Chloro-3-nitrobenzenesulfonamide (1.73 g, 6.78 mmol) were dissolved in CH2Cl2 (7.0 mL) in reaction flasks. Aniline (757 mg, 8.13 mmol) was added drop-wise at room temperature, followed by slow additions of pyridine (2.0 mL). After 16 h of continued stirring, the reaction mixtures were diluted with ethyl acetate (50 mL) and washed with 1 M HCl (3×50 mL). The organic phases were dried (MgSO4) and evaporated to brown solids, which upon re-crystallization from ethanol/water gave off-white solid of the product 2.04 g (96%): 1H NMR (CDCl3, 400 MHz) δ 8.24 (d, 1H), 7.80 (dd, 1H), 7.61 (d, 1H), 7.30 (t, 2H), 7.20 (t, 1H), 7.09 (d, 2H), 6.79 (bs, 1H); MS (CI) 310.8 (M−H)−; Purity (HPLC, Hichrom 200×4.6 mm I.D.)>98%.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
757 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
96%

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